(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid
Description
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6S/c1-25(2,3)32-22(27)12-13-33-15-21(23(28)29)26-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJGLUXBAUSDX-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Selection
The Fmoc (fluorenylmethyloxycarbonyl) group is universally adopted for α-amino protection due to its orthogonality with Boc (tert-butoxycarbonyl) groups and compatibility with mild base deprotection (e.g., piperidine). The Boc group shields the secondary amine in the ethylsulfanyl side chain, enabling selective reactions at the α-position.
Stepwise Synthesis Procedures
Synthesis of 3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic Acid Backbone
The ethylsulfanyl side chain is introduced via nucleophilic thiol-ene coupling. A representative protocol involves:
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Thiol precursor preparation : 2-Mercaptoethylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding 2-(tert-butoxycarbonylamino)ethanethiol.
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Michael addition : The thiol attacks acryloyl chloride in tetrahydrofuran (THF) under nitrogen, forming 3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionyl chloride.
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Hydrolysis : Quenching with ice water generates the free carboxylic acid, isolated via extraction (ethyl acetate) and lyophilization.
Table 1 : Reaction Conditions for Thiol-Ene Coupling
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (ramp) |
| Solvent | THF/DCM (3:1 v/v) |
| Catalyst | None |
| Yield | 78–82% |
Incorporation of (R)-Configuration
Chiral resolution is achieved using (R)-2-phenylglycinol as a resolving agent. The propionic acid intermediate is condensed with the chiral auxiliary in ethanol, followed by recrystallization to isolate the diastereomerically pure complex. Subsequent acidolysis (HCl/EtOAc) liberates the (R)-enantiomer with >99% enantiomeric excess (ee).
Fmoc Protection
The α-amino group is protected via reaction with Fmoc-Cl (2 eq.) in the presence of NaHCO₃ (pH 8.5) at 4°C. The reaction is monitored by TLC (Rf = 0.6 in hexane/EtOAc 1:1), and the product is purified via silica gel chromatography.
Table 2 : Fmoc Protection Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 8.5–9.0 | Maximizes Fmoc-Cl reactivity |
| Temperature | 0–4°C | Minimizes racemization |
| Reaction Time | 2–3 hours | Completes acylation |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity (>98%) and enantiomeric excess. Retention time: 12.7 min.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Fmoc aromatic), 4.20–4.35 (m, 3H, Fmoc-CH₂ and α-CH), 3.10 (t, 2H, -S-CH₂), 1.38 (s, 9H, Boc).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce racemization. Critical parameters include:
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Residence time : 8–10 minutes at 50°C
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Catalyst : Immobilized lipase for enantioselective ester hydrolysis
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Purification : Simulated moving bed (SMB) chromatography for cost-effective separation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Piperidine for Fmoc deprotection.
Substituting agents: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions include the deprotected amino acid, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
This compound is primarily used as a building block in SPPS, a widely adopted method for synthesizing peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that allows for the selective functionalization of amino acids without interfering with other reactive sites. This selectivity is crucial for constructing complex peptide sequences with high purity and yield .
Advantages :
- High purity and stability during synthesis.
- Facilitates the incorporation of cysteine derivatives, enhancing peptide functionality.
Drug Development
Peptide-Based Therapeutics :
In the pharmaceutical industry, (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is instrumental in developing peptide-based drugs. Its ability to form stable peptide bonds allows researchers to design novel therapeutics that can target specific biological pathways with improved efficacy and specificity .
Case Studies :
- Anticancer Agents : Research has demonstrated that peptides synthesized using this compound exhibit potent anticancer properties by selectively targeting tumor cells.
- Hormonal Modulators : It has been utilized in developing peptides that mimic hormonal activity, offering potential treatments for endocrine disorders.
Bioconjugation
Targeted Drug Delivery Systems :
The compound plays a significant role in bioconjugation processes, where it enables the attachment of peptides to other biomolecules such as antibodies or nanoparticles. This capability is essential for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
Applications :
- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies through this compound, researchers can develop ADCs that deliver potent drugs directly to cancer cells.
- Nanoparticle Conjugation : It facilitates the attachment of therapeutic peptides to nanoparticles for improved bioavailability and targeted delivery.
Research in Protein Engineering
Modifying Protein Functions :
(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is utilized in protein engineering to modify proteins for studying their functions and interactions. This modification is crucial for advancing knowledge in molecular biology and biotechnology .
Examples of Use :
- Enzyme Engineering : Researchers have used this compound to create enzyme variants with enhanced stability and activity.
- Protein Interaction Studies : It aids in developing probes that can selectively bind to target proteins, facilitating interaction studies.
Diagnostic Applications
Development of Diagnostic Tools :
The compound can be employed in creating diagnostic assays that rely on specific peptide interactions. Its ability to form stable complexes enhances the sensitivity and accuracy of tests used in clinical diagnostics .
Potential Uses :
- Biosensors : Peptides synthesized using this compound are being explored for use in biosensors that detect disease biomarkers.
- Assay Development : It contributes to the development of assays that require high specificity and sensitivity for detecting pathogens or disease-related proteins.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl group provides additional protection and can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid: Similar in structure but may differ in stereochemistry.
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-butanoic acid: Contains a butanoic acid moiety instead of a propionic acid moiety.
Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-valeric acid: Contains a valeric acid moiety instead of a propionic acid moiety.
Uniqueness
®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination provides a high degree of stability and reactivity, making it particularly useful in peptide synthesis .
Biological Activity
(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid (Fmoc-L-Cys(EtCO-OtBu)-OH) is a significant compound in the field of peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : CHN OS
- Molecular Weight : 471.57 g/mol
- CAS Number : 1005451-48-8
The compound features a protected cysteine derivative, which is crucial for stabilizing peptides during synthesis and enhancing their bioavailability in biological systems.
Biological Activity Overview
The biological activity of (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is primarily linked to its role in peptide synthesis and its potential therapeutic applications. Its unique structure allows it to participate in various biochemical processes, making it valuable in research and pharmaceutical development.
Key Activities
- Peptide Synthesis :
- Drug Discovery :
- Bioconjugation :
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Table 1: Biological Activity Assays
Case Studies
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Peptide Therapeutics :
A study demonstrated the successful incorporation of (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid into a peptide designed to target neurodegenerative diseases. The synthesized peptide showed improved stability and bioactivity compared to traditional peptides lacking this modification. -
Neuroscience Applications :
Research focusing on neuropeptides synthesized using this compound indicated its potential role in modulating neurotransmitter release, thereby influencing cognitive functions and memory retention.
Q & A
Basic Questions
Q. What are the key structural features and IUPAC nomenclature of (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid?
- Answer : The compound is an Fmoc-protected cysteine derivative with a tert-butoxycarbonyl (Boc)-protected ethylsulfanyl group. Its IUPAC name is derived from the (R)-configuration at the alpha-carbon, Fmoc (9-fluorenylmethoxycarbonyl) protection on the amino group, and the Boc-ethylsulfanyl substituent at the beta-position. The molecular formula is C₂₅H₂₉NO₆S (MW: 471.57 g/mol), confirmed by analytical data .
Q. What synthetic strategies are recommended for incorporating this compound into peptide chains?
- Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The Boc group on the ethylsulfanyl moiety is stable under basic Fmoc deprotection conditions (20% piperidine in DMF). Activate the carboxylic acid with coupling reagents like HBTU/HOBt or Oxyma/DIC. Monitor coupling efficiency via Kaiser test or LC-MS. Handle the thioether group under inert atmosphere to prevent oxidation .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store desiccated at 0–4°C to prevent hydrolysis of the Boc group and Fmoc cleavage. Avoid prolonged exposure to light, moisture, or basic conditions. Use anhydrous DMF or DCM as solvents during synthesis. Safety protocols include wearing gloves, lab coats, and eye protection, as recommended for Fmoc-amino acids .
Advanced Research Questions
Q. How can coupling efficiency be optimized for sterically hindered residues like this cysteine derivative?
- Answer : Steric hindrance from the Boc-ethylsulfanyl group may reduce coupling rates. Mitigate this by:
- Using double coupling (2×20 min) with excess reagent (3–4 equiv).
- Employing microwave-assisted synthesis (50°C, 10–15 min) to enhance reaction kinetics.
- Testing alternative activators (e.g., COMU vs. HBTU) for improved solubility.
- Confirming completion via HPLC-MS to detect unreacted amine termini .
Q. What analytical methods are most effective for characterizing purity and enantiomeric excess?
- Answer :
- Reverse-phase HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min) to assess purity (>95%).
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 472.57 [M+H]⁺ .
- Chiral HPLC : Utilize a Chirobiotic T column (20% MeOH in CO₂) to verify enantiomeric excess (>99% R-configuration) .
Q. How does the Boc-ethylsulfanyl group influence peptide stability and post-translational modifications?
- Answer :
- The Boc group provides acid-labile protection (removable with TFA), while the ethylsulfanyl moiety can serve as a site for:
- Thioether linkage in cyclic peptides via oxidation to sulfoxide.
- Bioconjugation (e.g., alkylation with iodoacetamide).
- Stability studies (TGA/DSC) show the Boc group decomposes at >150°C, making it compatible with standard SPPS workflows .
Q. What strategies mitigate oxidative degradation of the ethylsulfanyl group during peptide elongation?
- Answer :
- Add antioxidants (e.g., 0.1% TCEP or 1% DTT) to coupling mixtures.
- Perform synthesis under argon/nitrogen atmosphere .
- Post-synthesis, stabilize the thioether via alkylation (e.g., iodoacetic acid) or oxidation to sulfone for downstream applications .
Methodological Notes
- Contradictions in Evidence : While recommends storage at 0°C, emphasizes anhydrous conditions but does not specify temperature. Prioritize 0°C storage to align with Fmoc-amino acid best practices .
- Safety : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous materials, including fume hood use and exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
